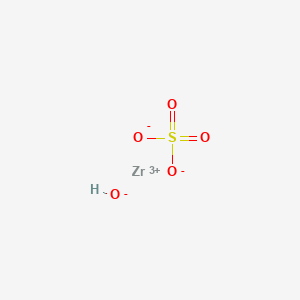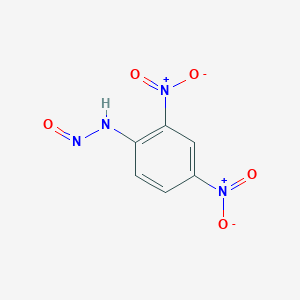
N-(2,4-Dinitrophenyl)nitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dinitrophenyl)nitrous amide: is an organic compound characterized by the presence of nitro groups attached to a phenyl ring and an amide functional group. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)nitrous amide typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine. The electron-withdrawing nitro groups on the benzene ring facilitate the nucleophilic substitution reaction, allowing the formation of the desired amide compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-(2,4-Dinitrophenyl)nitrous amide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-deficient nature of the aromatic ring.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, and the reaction is typically carried out in polar solvents.
Major Products:
Aplicaciones Científicas De Investigación
N-(2,4-Dinitrophenyl)nitrous amide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2,4-Dinitrophenyl)nitrous amide involves its ability to participate in nucleophilic aromatic substitution reactions. The electron-deficient aromatic ring is attacked by nucleophiles, leading to the formation of substitution products . Additionally, the nitro groups can undergo reduction to form amino groups, which can further participate in various biochemical pathways .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Similar in structure but lacks the amide group.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of an amide group.
2,4-Dinitro-o-cresol: Another nitro-substituted aromatic compound used as a herbicide.
Uniqueness: N-(2,4-Dinitrophenyl)nitrous amide is unique due to its combination of nitro groups and an amide functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
116975-16-7 |
|---|---|
Fórmula molecular |
C6H4N4O5 |
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
N-(2,4-dinitrophenyl)nitrous amide |
InChI |
InChI=1S/C6H4N4O5/c11-8-7-5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H,(H,7,11) |
Clave InChI |
YERNCYBPSJENKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)
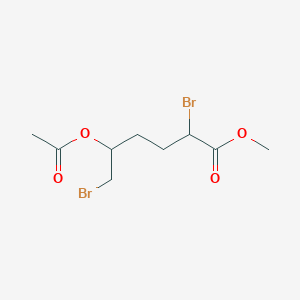
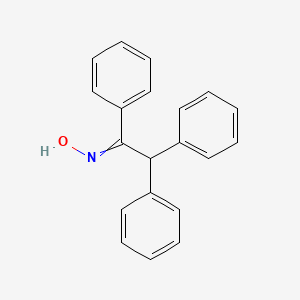
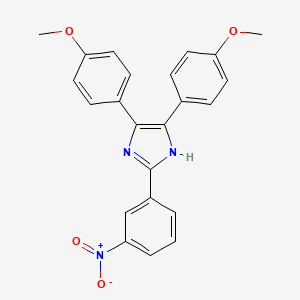
![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)

![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)

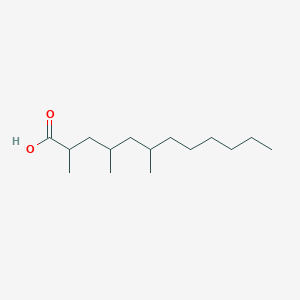
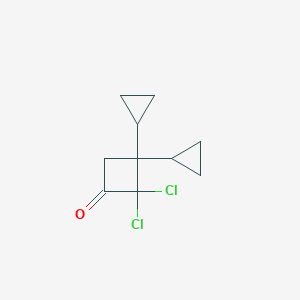

![6,6,7a-Trimethyltetrahydropyrrolo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B14302687.png)
![N,N-Diethyl-5H-benzo[a]phenoxazin-9-amine](/img/structure/B14302694.png)
